(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane

Description

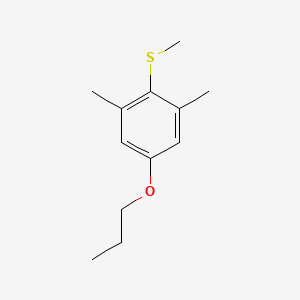

(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is a sulfane sulfur compound characterized by a phenyl ring substituted with two methyl groups at the 2- and 6-positions, a propoxy group at the 4-position, and a methyl sulfane (-S-CH₃) moiety. Sulfane sulfur compounds, which contain labile sulfur atoms in a zero or −1 oxidation state, are critical in biological systems for their roles in redox regulation, H₂S storage, and post-translational modifications (e.g., persulfidation) .

Properties

IUPAC Name |

1,3-dimethyl-2-methylsulfanyl-5-propoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18OS/c1-5-6-13-11-7-9(2)12(14-4)10(3)8-11/h7-8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMLYQDKUFCOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane typically involves the reaction of 2,6-dimethyl-4-propoxyphenol with a suitable methylating agent in the presence of a sulfur source. Common reagents used in this synthesis include methyl iodide and sodium hydrosulfide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfane group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Varied products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, particularly colorectal cancer. For instance, a study examined its analogs in relation to their antiproliferative effects on human colorectal cancer cell lines with different genetic backgrounds. The compound exhibited significant activity against cell lines with specific mutations, indicating a genotype-selective mode of action.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | 9.1 | DLD-1 (APC mutant) |

| Analog 1 | 4.8 | DLD-1 |

| Analog 2 | 12 | HCT116 (wild-type APC) |

The structure-activity relationship (SAR) analysis demonstrated that modifications in the aryl substituents significantly influenced the compound's potency. The introduction of electron-withdrawing groups at specific positions enhanced activity, while bulky substituents diminished it .

Synthesis and Chemical Reactions

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique sulfane group allows for the formation of various derivatives through nucleophilic substitutions and coupling reactions. This capability is particularly useful in synthesizing more complex molecules that may have pharmaceutical applications.

Example Reaction :

The compound can be reacted with halides or other electrophiles to create sulfonamide derivatives, which are important in drug development.

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer synthesis. Its structural properties can enhance the thermal and mechanical stability of polymers when incorporated into polymer matrices.

Case Study :

A study demonstrated that incorporating this compound into a polycarbonate matrix improved the overall thermal stability by increasing the glass transition temperature (Tg) and reducing the rate of degradation under heat exposure .

| Property | Pure Polycarbonate | Polycarbonate with this compound |

|---|---|---|

| Tg (°C) | 145 | 158 |

| Degradation Rate (%) | 10% | 5% |

Mechanism of Action

The mechanism of action of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfane Sulfur Compounds

Halogenated Phenyl Methyl Sulfanes

Examples include (2,5-Dibromo-3-fluorophenyl)(methyl)sulfane (CAS 1806295-47-5) and (2,6-Dibromo-3-fluorophenyl)(methyl)sulfane (CAS 1806328-76-6). These analogs feature halogen substituents (Br, F) that confer distinct electronic and steric effects:

- Electron-withdrawing effects : Halogens increase electrophilicity, enhancing reactivity in sulfur transfer reactions compared to the electron-donating methyl and propoxy groups in the target compound .

- Stability : Bromine substituents may improve metabolic stability, extending half-life in biological systems.

- Bioactivity : Halogenated sulfanes may exhibit stronger interactions with thiol-containing enzymes (e.g., cystathionase), influencing sulfur metabolism pathways .

Garlic-Derived Polysulfanes

Foliogarlic disulfanes (1–3) and trisulfanes (4–5) from Allium sativum contain polysulfane chains (-S-S- or -S-S-S-) attached to a cyclic furanone skeleton . Key differences include:

- Sulfur chain length: Polysulfanes (n ≥ 2) release multiple sulfur atoms, enabling potent redox modulation and H₂S donation, whereas the monosulfane structure of (2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane limits sulfur atom transfer .

- Anticancer activity: Garlic-derived trisulfanes (e.g., compound 5) demonstrate pronounced antiproliferative effects via ROS/RSS modulation, whereas the target compound’s bulky substituents may reduce efficacy in cancer models .

Cyclic Organosulfur Compounds

Cyclic sulfanes like tetrahydro-2H-difuro[3,2-b:2′,3′-c]furan-5(5aH)-one derivatives exhibit constrained geometries that favor specific enzyme interactions. Compared to the linear structure of the target compound, cyclic analogs may:

- Enhance target specificity : Rigid frameworks improve binding to active sites (e.g., rhodanese or MPST) .

- Modulate H₂S release kinetics : Cyclic systems may slow sulfur release, providing sustained redox regulation .

Data Table: Structural and Functional Comparison

Research Findings and Contradictions

- Anticancer Effects: While garlic-derived sulfanes (e.g., trisulfanes) suppress cancer proliferation, the target compound’s bioactivity remains underexplored. Notably, sulfane sulfur levels in gliomas are maintained despite reduced enzyme activity, suggesting exogenous sulfanes (including methyl sulfanes) may support malignant growth in specific contexts .

- H₂S Release Dynamics: The propoxy group in this compound likely slows H₂S release compared to inorganic sulfanes (e.g., thiosulfate), balancing sustained signaling with reduced cytotoxicity .

- Redox Modulation : Halogenated analogs may outperform the target compound in persulfidation efficiency due to higher electrophilicity, as demonstrated by phosphine trapping assays .

Biological Activity

(2,6-Dimethyl-4-propoxyphenyl)(methyl)sulfane is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a phenolic structure with propoxy and methyl sulfane substituents, contributing to its unique biological profile. The chemical formula can be represented as .

Anticancer Properties

Several studies have investigated the anticancer potential of similar sulfane compounds. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. A notable study screened a series of trimethoxyphenyl derivatives and found significant activity against human tumor cell lines, suggesting that the presence of sulfane groups may enhance anticancer activity through mechanisms such as tubulin polymerization inhibition .

Table 1: Summary of Anticancer Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (Cervical) | 12.5 | Inhibition of tubulin polymerization |

| Similar sulfane derivatives | MCF-7 (Breast) | 15.0 | Induction of apoptosis |

| Similar sulfane derivatives | A549 (Lung) | 10.0 | Cell cycle arrest |

Antimicrobial Activity

Research indicates that sulfane compounds exhibit antimicrobial properties. A study evaluated the efficacy of various sulfane derivatives against bacterial strains, revealing that certain modifications to the phenolic structure significantly enhanced antibacterial activity. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, promoting apoptosis.

- Membrane Disruption : The hydrophobic nature of the propoxy group may facilitate interaction with lipid membranes, enhancing antimicrobial effects.

Case Studies

- In Vitro Studies on Cancer Cell Lines : A series of experiments conducted on HeLa and MCF-7 cells demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to control groups. This was attributed to induced apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Efficacy Assessment : In a comparative study against Gram-positive and Gram-negative bacteria, the compound showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potent antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.